Eniluracil-13C,15N2 is a stable isotope-labeled derivative of eniluracil, a compound known for its role as a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase. This inhibition enhances the efficacy of fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil. The incorporation of carbon-13 and nitrogen-15 isotopes in its structure allows for advanced analytical techniques, including mass spectrometry, to trace metabolic pathways and pharmacokinetics in biological systems.
Eniluracil-13C,15N2 is synthesized in laboratories specializing in pharmaceutical chemistry and isotopic labeling. The compound is primarily used in research settings to study drug metabolism and pharmacodynamics. Its stable isotopes facilitate precise measurements in various analytical methods.
Eniluracil-13C,15N2 can be classified as follows:
The synthesis of Eniluracil-13C,15N2 involves several steps that incorporate stable isotopes into the eniluracil framework. The primary method includes:
The synthetic pathway typically utilizes starting materials that are commercially available or can be synthesized from simpler precursors. The reaction conditions—temperature, solvent choice, and reaction time—are optimized to maximize yield and purity of Eniluracil-13C,15N2.
The molecular structure of Eniluracil-13C,15N2 retains the core pyrimidine ring characteristic of eniluracil, with specific positions labeled with carbon-13 and nitrogen-15 isotopes. This structure can be represented as follows:
Key structural data include:
Eniluracil-13C,15N2 participates in various chemical reactions typical of pyrimidine derivatives. Notable reactions include:
The kinetics and mechanisms of these reactions can be studied using isotopic labeling techniques that allow researchers to track the fate of the labeled atoms during metabolic processes.
Eniluracil acts primarily by inhibiting dihydropyrimidine dehydrogenase, an enzyme responsible for the catabolism of fluoropyrimidines. This inhibition leads to increased levels of active 5-fluorouracil in the bloodstream, enhancing its cytotoxic effects on cancer cells.
Pharmacokinetic studies demonstrate that co-administration of Eniluracil-13C,15N2 with fluoropyrimidines results in altered metabolic pathways, which can be quantitatively assessed using mass spectrometry techniques involving the labeled compound.
Key physical properties include:
Chemical properties encompass:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity.
Eniluracil-13C,15N2 is primarily utilized in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7